REACTION_SMILES
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[BrH:1].[C:2]([O:3][CH:6]1[CH:7]([O:8][C:9]([CH3:10])=[O:11])[CH:12]([O:13][C:14]([CH3:15])=[O:16])[CH:17]([O:18][C:19]([CH3:20])=[O:21])[CH2:22][S:23]1)(=[O:4])[CH3:5].[CH3:24][C:25](=[O:26])[OH:27].[Cl:28][CH:29]([Cl:30])[CH3:31]>>[Br:1][CH:6]1[CH:7]([O:8][C:9]([CH3:10])=[O:11])[CH:12]([O:13][C:14]([CH3:15])=[O:16])[CH:17]([O:18][C:19]([CH3:20])=[O:21])[CH2:22][S:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC1CSC(OC(C)=O)C(OC(C)=O)C1OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
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CC(=O)OC1CSC(Br)C(OC(C)=O)C1OC(C)=O
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Type
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product
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Smiles
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CC(=O)OC1CSC(Br)C(OC(C)=O)C1OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |